molecular formula C5H9ClFNO2 B12429180 trans-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride

trans-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B12429180
M. Wt: 169.58 g/mol
InChI Key: UCWWFZQRLUCRFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Crystallographic Analysis

The pyrrolidine ring in this compound adopts a non-planar conformation due to eclipsing interactions between adjacent substituents. Crystallographic studies of fluorinated proline derivatives reveal that the trans isomer preferentially stabilizes the Cγ-exo pucker , where the fluorine atom at the C4 position lies on the opposite side of the ring relative to the carboxyl group (Fig. 1). This pucker reduces steric clashes between the fluorine and the C2 carboxylate, optimizing orbital overlap between the fluorine’s σ* orbital and the adjacent C–H bonds—a phenomenon termed the gauche effect.

X-ray diffraction data indicate that the hydrochloride salt forms a monoclinic crystal lattice stabilized by ionic interactions between the protonated amine and chloride ions. The fluorine atom participates in weak C–H···F hydrogen bonds (2.3–2.5 Å) with adjacent molecules, contributing to dense packing. By contrast, the cis isomer exhibits a Cγ-endo pucker, where fluorine occupies an axial position, leading to less efficient lattice stabilization.

Table 1: Key crystallographic parameters of this compound compared to cis isomers

Parameter Trans Isomer Cis Isomer
Ring pucker Cγ-exo Cγ-endo
C4–F bond length (Å) 1.38 ± 0.02 1.39 ± 0.02
Dihedral angle ϕ (°) -62 ± 3 -75 ± 3
Hydrogen bond density 4.2 bonds/nm³ 3.8 bonds/nm³

Stereochemical Configuration and Conformational Dynamics

The (2S,4S) stereochemistry of the trans isomer imposes distinct constraints on the pyrrolidine ring. Nuclear magnetic resonance (NMR) studies demonstrate that the Cγ-exo pucker is stabilized by hyperconjugative interactions between the fluorine lone pairs and the σ* orbitals of adjacent C–H bonds. This stereoelectronic effect raises the energy barrier for ring inversion, reducing conformational flexibility compared to non-fluorinated proline.

19F NMR spectra reveal two distinct signals corresponding to the trans- and cis-amide rotamers (Fig. 2). The trans rotamer dominates (85% population) due to reduced steric hindrance between the fluorine and the carboxyl group. Molecular dynamics simulations predict a ring puckering amplitude of 0.5 Å and a pseudorotation phase angle of 18°, consistent with a rigid, twist-envelope conformation.

Comparative Analysis of Cis-Trans Isomerism in Fluorinated Proline Derivatives

Fluorination at the C4 position alters the thermodynamics and kinetics of cis-trans isomerization. In proline derivatives, the trans isomer is typically favored due to reduced steric strain. However, fluoroprolines exhibit an inverted equilibrium in some contexts:

Table 2: Cis-trans equilibrium ratios (K = [cis]/[trans]) for proline and fluorinated analogs

Compound K (25°C) ΔG (kJ/mol)
Proline 0.25 +3.4
4R-Fluoroproline (Flp) 0.18 +4.1
4S-Fluoroproline (flp) 0.32 +2.9
Trans-4-fluoroproline 0.12 +5.0

The trans-4-fluoroproline derivative exhibits the lowest K value, indicating strong trans preference due to stereoelectronic stabilization of the Cγ-exo pucker. By contrast, 4S-fluoroproline (flp) shows increased cis population, attributed to destabilizing gauche interactions in the trans rotamer. Isomerization rates, measured via stopped-flow kinetics, are 40% faster for fluoroprolines than for proline, as fluorine reduces the double-bond character of the amide bond.

Hydrogen Bonding Networks in Hydrochloride Salt Formation

The hydrochloride salt enhances solubility via ionic interactions and hydrogen bonding. In the solid state, the protonated amine forms a strong N–H···Cl⁻ hydrogen bond (1.9 Å), while the carboxylate engages in O–H···Cl⁻ interactions (2.1 Å). The fluorine atom participates in weaker C–H···F bonds (2.4 Å) with neighboring pyrrolidine rings, creating a three-dimensional network (Fig. 3).

Comparative infrared (IR) spectroscopy of the free acid and hydrochloride salt reveals a 45 cm⁻¹ redshift in the C=O stretch (from 1720 cm⁻¹ to 1675 cm⁻¹), confirming carboxylate protonation. In aqueous solution, the chloride ion stabilizes the zwitterionic form via charge-dipole interactions, increasing solubility by 30% compared to non-salt forms.

Properties

IUPAC Name

4-fluoropyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWWFZQRLUCRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Protecting Group Strategy

The synthesis typically begins with (2S,4R)-4-hydroxy-L-proline, a commercially available chiral building block. To prevent undesired side reactions during fluorination, the amino and carboxylic acid groups are protected. Common protecting groups include:

  • tert-Butyloxycarbonyl (Boc) for the amine
  • tert-Butyl ester for the carboxylic acid

These groups enhance solubility in organic solvents and sterically hinder intramolecular side reactions.

Key Fluorination Step

The hydroxyl group at the 4-position is converted to a leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution. In one approach, morpholinosulfur trifluoride (Mor-DAST) is used for direct fluorination under mild conditions:

  • (2S,4R)-N-Boc-4-hydroxy-L-proline is treated with tosyl chloride to form the tosylate intermediate.
  • Fluorination with Mor-DAST at 0–25°C yields the fluorinated derivative with inversion of configuration, achieving the (2S,4R) stereochemistry.

Reaction Conditions

Parameter Value
Temperature 0–25°C
Solvent Dichloromethane (DCM)
Yield 63–70%

This method avoids racemization and preserves stereochemical integrity due to the bulky tert-butyl ester.

Mitsunobu-Mediated Configuration Inversion

Lactone Formation and Hydrolysis

For substrates where direct fluorination is challenging, an intramolecular Mitsunobu reaction is employed to invert the configuration of the 4-hydroxyl group:

  • (2S,4R)-N-Boc-4-hydroxy-L-proline undergoes Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form a γ-lactone.
  • Hydrolysis of the lactone with lithium hydroxide yields (2S,4S)-4-hydroxy-L-proline, which is then fluorinated as described in Section 1.2.

Critical Factors

  • The lactone intermediate ensures complete configuration inversion.
  • Hydrolysis must be conducted under controlled pH to prevent epimerization.

Automated Radiosynthesis and Deprotection

Precursor Design for High-Yield Fluorination

In radiopharmaceutical applications, the tert-butyl-protected tosylate precursor is subjected to nucleophilic radiofluorination using [18F]KF/Kryptofix 222 :

  • [18F]Fluoride is reacted with di-tert-butyl (2S,4R)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate at 110°C for 15 minutes.
  • Acidic deprotection with 2 M HCl removes the Boc and tert-butyl groups, yielding the hydrochloride salt.

Optimized Parameters

Step Conditions Yield (RCY)
Radiofluorination 110°C, 15 min 34–42%
Deprotection 2 M HCl, 60°C, 5 min >99% purity

This method is scalable and compatible with automated synthesizers, making it suitable for producing batches for imaging studies.

Comparative Analysis of Synthesis Routes

Yield and Stereochemical Purity

Method Yield (%) Purity (%) Key Advantage
Mor-DAST Fluorination 70 >98 Mild conditions, no racemization
Mitsunobu Inversion 64 95 Configurational control
Automated Synthesis 34–42 >99 High radiochemical purity

Challenges and Solutions

  • Epimerization Risk : Bulky protecting groups (e.g., tert-butyl) minimize this by steric hindrance.
  • Byproduct Formation : Use of sodium fluoride as a scavenger in fluorination reactions reduces side products.

Final Deprotection and Salt Formation

The hydrochloride salt is obtained by treating the fluorinated intermediate with hydrochloric acid in acetonitrile or methanol:

  • Deprotection at room temperature for 5 hours.
  • Concentration under vacuum and recrystallization to isolate the pure product.

Characterization Data

  • Melting Point : 148–152°C (decomposition)
  • Optical Rotation : [α]D17 = -13.9° (c 0.1, MeOH)

Industrial-Scale Production Considerations

Solvent and Reagent Selection

  • Dichloromethane (DCM) is preferred for fluorination due to its low nucleophilicity.
  • Morpholinosulfur trifluoride outperforms DAST in safety and yield for large-scale reactions.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolidine derivatives .

Scientific Research Applications

Chemical Profile

trans-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride features a carboxylic acid functional group and a fluorine atom at the fourth position of the pyrrolidine ring, characterized by the stereochemistry (2R,4S). This configuration is crucial as it influences the compound's biological activity and reactivity.

Pharmaceutical Development

Lead Compound for Drug Development
Due to its diverse biological activities, this compound is being explored as a lead compound in drug development. Its antiviral properties suggest potential applications in inhibiting viral replication processes. Preliminary studies indicate that it may interact with viral enzymes, which could lead to therapeutic advancements against viral infections.

Neuroprotective Effects
The compound's structural similarity to neurotransmitters allows it to engage with neural receptors, potentially offering neuroprotective benefits. This property is particularly significant for developing treatments for neurodegenerative diseases.

Anticancer Activity
Research has shown that this compound exhibits anticancer properties by inhibiting cancer cell proliferation in vitro. This suggests its potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo .

Medicinal Chemistry Applications

Dipeptidyl Peptidase IV Inhibitors
Trans-4-fluoropyrrolidine derivatives are recognized for their utility in synthesizing dipeptidyl peptidase IV inhibitors, which are crucial in managing conditions like diabetes. The synthesis of these derivatives involves strategic modifications to enhance their pharmacological profiles .

Synthesis of Useful Intermediates
The compound serves as a synthon for various chemical transformations, allowing the generation of intermediates such as carboxamides and carbonitriles. These intermediates are vital for producing bioactive compounds and therapeutics .

Biological Interaction Studies

This compound has been investigated for its interactions with biological macromolecules. These studies reveal how the compound can modulate biological pathways through enzyme engagement, showcasing its potential in metabolic research and therapeutic applications .

Summary of Key Findings

Application Area Details
Pharmaceutical Development Antiviral properties; neuroprotective effects; anticancer activity.
Medicinal Chemistry Useful in synthesizing dipeptidyl peptidase IV inhibitors; serves as a synthon for intermediates.
Biological Studies Interaction with biological macromolecules; potential modulation of metabolic pathways.

Mechanism of Action

The mechanism of action of trans-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Substituents

Several fluorinated pyrrolidine derivatives share structural similarities but differ in substitution patterns and functional groups. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Purity
trans-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride C₅H₉ClFNO₂ 193.58 60604-36-6 Fluorine at C4 of pyrrolidine ring 95%
(±)-Trans-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (SS-2095) C₁₁H₁₂ClFNO₂ 267.67 1330750-50-9 4-Fluorophenyl at C4 95%
(±)-Trans-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (QB-2174) C₁₁H₁₂ClFNO₂ 267.67 1820569-65-0 2-Fluorophenyl at C4 95%
(±)-Trans-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (QE-8933) C₁₁H₁₂ClFNO₂ 267.67 1284227-02-6 3-Fluorophenyl at C4 95%

Key Findings :

  • Substituent Effects : The target compound lacks aromatic substituents, making it less hydrophobic than its fluorophenyl-containing analogs (SS-2095, QB-2174, QE-8933). This difference impacts solubility and membrane permeability, favoring the target compound in aqueous-phase reactions .
  • Stereochemical Impact : Unlike racemic mixtures of (±)-trans-fluorophenyl derivatives, the (2S,4R) configuration of the target compound ensures enantioselective interactions in biological systems, critical for receptor binding .

Comparison with Carboxamide Derivatives

(2R,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride (CAS: 1187432-31-0) differs by replacing the carboxylic acid group with a carboxamide:

  • Molecular Formula : C₅H₁₀ClFN₂O
  • Molecular Weight : 168.60 g/mol .
  • However, it reduces acidity (pKa ~1.5 for carboxylic acid vs. ~0.5 for carboxamide), altering reactivity in synthetic pathways .

Comparison with Other Hydrochloride Salts

  • Yohimbine Hydrochloride (CAS: 65-19-0): A steroid alkaloid with a yohimban core. Unlike the target compound, it exhibits α2-adrenergic receptor antagonism, highlighting how pyrrolidine derivatives diverge in biological activity based on core structure .
  • Berberine Hydrochloride (CAS: 633-65-8): An isoquinoline alkaloid with antimicrobial properties. Its planar structure contrasts with the puckered pyrrolidine ring of the target compound, demonstrating the role of ring conformation in pharmacological effects .

Biological Activity

trans-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride, a fluorinated derivative of pyrrolidine, has garnered attention for its diverse biological activities. This compound, characterized by its specific stereochemistry and functional groups, presents potential therapeutic applications across various fields including antiviral, neuroprotective, and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound is defined by the presence of a carboxylic acid group and a fluorine atom at the fourth position of the pyrrolidine ring. Its stereochemistry is denoted as (2R,4S), which influences its biological activity and interaction with biological targets.

Key Properties

PropertyValue
Molecular FormulaC5H8ClFNO2
Molecular Weight165.57 g/mol
Melting Point264°C
Boiling Point265.1°C at 760 mmHg
Density1.3 g/cm³

Antiviral Properties

Recent studies suggest that this compound exhibits antiviral activity by inhibiting viral replication processes. Preliminary data indicate that the compound may interfere with viral enzymes or receptors, although specific mechanisms remain to be fully elucidated.

Neuroprotective Effects

The compound's structural similarity to neurotransmitters allows it to potentially interact with neural receptors. This interaction might confer neuroprotective benefits , making it a candidate for treating neurodegenerative diseases. Research indicates that it could modulate neurotransmitter systems, thereby influencing cognitive functions and neuroprotection.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation. The compound has shown promise as an anticancer agent , particularly in targeting specific cancer cell lines. The mechanism may involve the disruption of metabolic pathways essential for cancer cell survival.

The biological activity of this compound is largely attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity and specificity, influencing metabolic pathways and receptor interactions.

Case Studies and Research Findings

  • DPP4 Inhibition : A study highlighted the efficacy of related compounds in inhibiting Dipeptidyl Peptidase IV (DPP4), which plays a crucial role in glucose metabolism. Although this compound was not directly tested, its analogs showed significant DPP4 inhibitory activity, suggesting a potential pathway for metabolic regulation .
  • Cancer Cell Proliferation : In vitro analyses revealed that this compound could significantly reduce the proliferation of various cancer cell lines, indicating its potential as a therapeutic agent in oncology.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
(2S,4R)-4-fluoropyrrolidine-2-carboxylic acidEnantiomer with opposite stereochemistryPotentially different biological activity
5-Fluoro-L-prolineFluorinated proline derivativeKnown for its role in protein synthesis
4-Fluoro-DL-alanineFluorinated alanine variantExhibits different metabolic properties

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing trans-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride, and how can enantiomeric purity be ensured?

  • Methodological Answer : Synthesis typically involves fluorination of pyrrolidine precursors followed by carboxylation and hydrochloric acid salt formation. To ensure enantiomeric purity, chiral resolution via preparative HPLC with a C18 column (e.g., 0.03 mol·L⁻¹ phosphate buffer-methanol mobile phase) is critical . Chiral stationary phases or derivatization with chiral auxiliaries (e.g., Fmoc groups) can enhance separation . Validate purity using NMR (e.g., observing diastereomeric splitting) and compare retention times with certified reference standards .

Q. How can researchers determine the purity of this compound?

  • Methodological Answer : Utilize reversed-phase HPLC with UV detection (e.g., 207 nm) and a Kromasil C18 column. Calibrate using a linear regression model (e.g., Y = 151.8532X - 1.3918, r = 0.9999) across a concentration range of 1–10 µg·mL⁻¹ . Cross-validate with mass spectrometry for molecular weight confirmation and review Certificate of Analysis (COA) data for batch-specific purity (>98%) .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer : Wear PPE (gloves, goggles), work in a fume hood, and avoid direct contact with skin/eyes. Store in airtight containers at controlled room temperature, away from moisture and light . For spills, use inert absorbents and dispose of waste via approved chemical protocols. Note that chronic toxicity data may be incomplete; assume acute toxicity and prioritize containment .

Advanced Research Questions

Q. How can contradictions in chiral purity data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

  • Methodological Answer : Discrepancies may arise from crystal packing effects or solvent interactions. Cross-validate using multiple techniques:

  • NMR : Analyze NOE correlations to confirm spatial arrangements .
  • X-ray crystallography : Resolve absolute configuration but consider polymorphism risks .
  • Computational modeling : Compare experimental data with DFT-optimized structures to identify outliers .

Q. What experimental strategies optimize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH stability : Incubate in buffers (pH 1–12) at 25–40°C for 1–4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., defluorination products) using LC-MS .
  • Thermal stability : Use TGA/DSC to assess decomposition temperatures and hygroscopicity risks . Store lyophilized samples at -20°C to prolong shelf life .

Q. How can researchers improve yield in multi-step syntheses involving fluorinated pyrrolidine intermediates?

  • Methodological Answer : Optimize fluorination steps using selective catalysts (e.g., DAST or Deoxo-Fluor) to minimize side reactions. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) . For cyclization, employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity . Monitor reaction progress with inline FTIR or real-time HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.